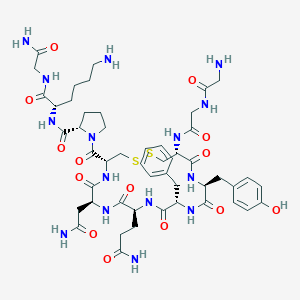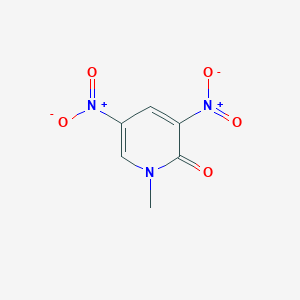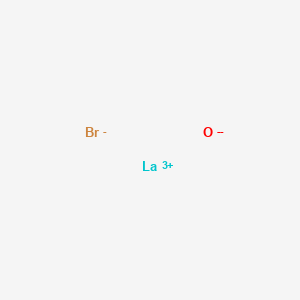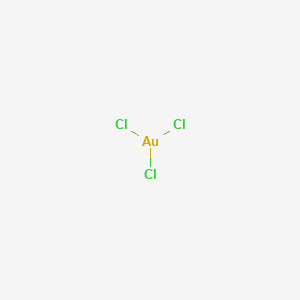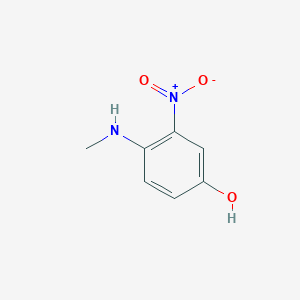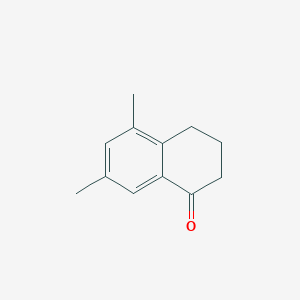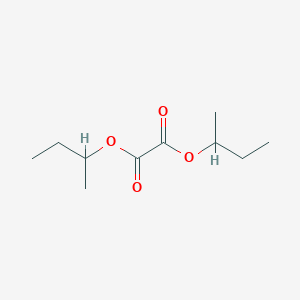
Phenethylamine, N-(p-chlorobenzylidene)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phenethylamine, N-(p-chlorobenzylidene)-, also known as PCB, is a chemical compound that has been widely used in scientific research. PCB is a derivative of phenethylamine, which is a naturally occurring compound found in many plants and animals. PCB has been synthesized using various methods, and its mechanism of action and biochemical effects have been studied in detail.
Applications De Recherche Scientifique
Phenethylamine, N-(p-chlorobenzylidene)- has been widely used in scientific research, especially in the field of medicinal chemistry. Phenethylamine, N-(p-chlorobenzylidene)- has been studied for its potential use as a drug molecule due to its ability to interact with various biological targets. Phenethylamine, N-(p-chlorobenzylidene)- has been studied for its potential use in the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. Phenethylamine, N-(p-chlorobenzylidene)- has also been studied for its potential use as a diagnostic tool in medical imaging.
Mécanisme D'action
Phenethylamine, N-(p-chlorobenzylidene)- interacts with various biological targets in the body, including receptors and enzymes. Phenethylamine, N-(p-chlorobenzylidene)- has been shown to interact with the dopamine transporter, which is a protein that plays a key role in the regulation of dopamine levels in the brain. Phenethylamine, N-(p-chlorobenzylidene)- has also been shown to interact with the sigma-1 receptor, which is a protein that plays a role in the regulation of various cellular functions such as calcium signaling and cell survival.
Effets Biochimiques Et Physiologiques
Phenethylamine, N-(p-chlorobenzylidene)- has been shown to have various biochemical and physiological effects in the body. Phenethylamine, N-(p-chlorobenzylidene)- has been shown to increase the release of dopamine in the brain, which can lead to increased feelings of pleasure and reward. Phenethylamine, N-(p-chlorobenzylidene)- has also been shown to have neuroprotective effects, which can help prevent damage to neurons in the brain. Phenethylamine, N-(p-chlorobenzylidene)- has also been shown to have anti-inflammatory effects, which can help reduce inflammation in the body.
Avantages Et Limitations Des Expériences En Laboratoire
Phenethylamine, N-(p-chlorobenzylidene)- has several advantages for lab experiments, including its stability, solubility, and availability. Phenethylamine, N-(p-chlorobenzylidene)- is stable under various conditions and can be easily synthesized in large quantities. Phenethylamine, N-(p-chlorobenzylidene)- is also soluble in various solvents, which makes it easy to use in various experiments. However, Phenethylamine, N-(p-chlorobenzylidene)- also has some limitations, including its potential toxicity and limited selectivity for specific biological targets.
Orientations Futures
There are several future directions for the study of Phenethylamine, N-(p-chlorobenzylidene)-. One possible direction is the development of new synthesis methods that can improve the yield and purity of Phenethylamine, N-(p-chlorobenzylidene)-. Another possible direction is the study of the pharmacokinetics and pharmacodynamics of Phenethylamine, N-(p-chlorobenzylidene)- in the body, which can help determine its potential use as a drug molecule. Additionally, the study of Phenethylamine, N-(p-chlorobenzylidene)-'s interaction with other biological targets can help identify new therapeutic applications for this compound.
Méthodes De Synthèse
Phenethylamine, N-(p-chlorobenzylidene)- can be synthesized using various methods, including the reaction of p-chlorobenzaldehyde with phenethylamine in the presence of a catalyst. The reaction results in the formation of Phenethylamine, N-(p-chlorobenzylidene)-, which can be purified using various methods such as recrystallization or column chromatography. Phenethylamine, N-(p-chlorobenzylidene)- can also be synthesized using other methods such as the reaction of p-chlorobenzaldehyde with benzylamine or the reaction of p-chlorobenzaldehyde with 2-phenylethylamine.
Propriétés
Numéro CAS |
13540-95-9 |
|---|---|
Nom du produit |
Phenethylamine, N-(p-chlorobenzylidene)- |
Formule moléculaire |
C15H14ClN |
Poids moléculaire |
243.73 g/mol |
Nom IUPAC |
1-(4-chlorophenyl)-N-(2-phenylethyl)methanimine |
InChI |
InChI=1S/C15H14ClN/c16-15-8-6-14(7-9-15)12-17-11-10-13-4-2-1-3-5-13/h1-9,12H,10-11H2 |
Clé InChI |
DXEDQNQOYVPKRF-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CCN=CC2=CC=C(C=C2)Cl |
SMILES canonique |
C1=CC=C(C=C1)CCN=CC2=CC=C(C=C2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



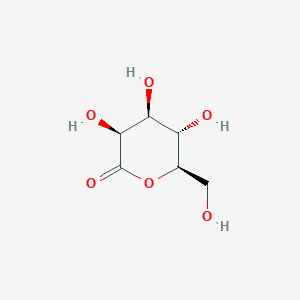
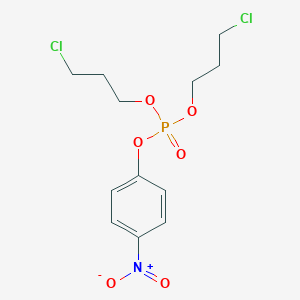
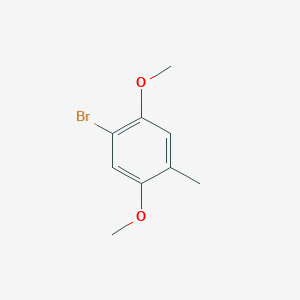
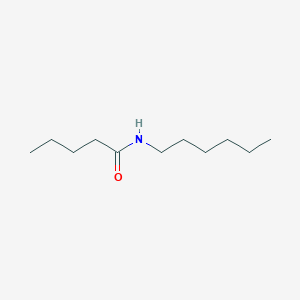
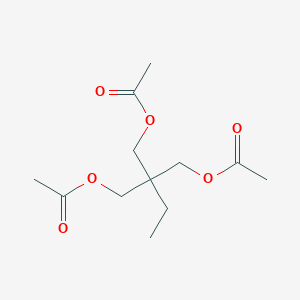
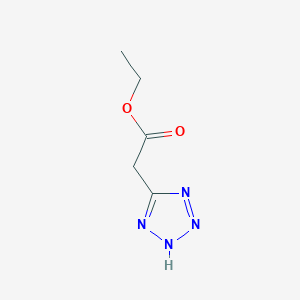
![2-anilino-6H-thiazolo[4,5-d]pyrimidin-7-one](/img/structure/B79747.png)
